3-Fluoro-4-methoxycarbonylphenylboronic acid
Overview
Description
3-Fluoro-4-methoxycarbonylphenylboronic acid is a fluoro-containing arylboronic acid, which is a class of compounds known for their utility in cross-coupling reactions. These compounds are particularly interesting due to their electron-poor nature, which can influence their reactivity in various chemical processes .
Synthesis Analysis
The synthesis of related fluoro-substituted phenylboronic acids often involves cross-coupling reactions. For instance, electron-poor, fluoro-containing arylboronic acids have been used as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions with aryl arenesulfonates. These reactions proceed efficiently, with fluoro-containing arylboronic acids reacting faster than their electron-rich or neutral counterparts .
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenylboronic acids has been investigated using Density Functional Theory (DFT). For example, the geometric structure of 3-fluoro-4-formylphenylboronic acid was studied with DFT/B3LYP/6-311++G(d,p) basis set, and its spectra were observed by FT-IR and FT-Raman. Theoretical wavenumbers calculated by the same method showed good agreement with experimental data, indicating the reliability of DFT in predicting the structure of such molecules .
Chemical Reactions Analysis
Fluoro-substituted phenylboronic acids participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction, which is a type of chemical reaction that can be influenced by the electronic properties of the substituents on the phenylboronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids, such as pKa values and tautomeric equilibria, have been characterized. NMR and single crystal XRD methods have been used to determine the molecular and crystal structures of these compounds. The influence of the fluorine substituent's position on the properties of the compounds has been discussed, with findings suggesting that the electron-withdrawing effect of fluorine can significantly affect the compound's behavior .
Scientific Research Applications
Hybrid Nanomaterials Characterization
3-Fluoro-4-methoxycarbonylphenylboronic acid plays a role in the characterization of hybrid nanomaterials. It is utilized in a study where (S)-BINOL, a chiral 1,1′-bis-2-naphthol (BINOL) derivative, was prepared via Suzuki C−C coupling and immobilized onto multiwalled carbon nanotubes. This process involved replacing 4-methoxyphenylboronic acid with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid to obtain (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, used as a probe for quantifying the organic material in the hybrid nanomaterials (Monteiro et al., 2015).
Fluorescence Quenching in Boronic Acid Derivatives
This compound is also significant in understanding the fluorescence quenching mechanism of boronic acid derivatives. The fluorescence quenching of related boronic acid derivatives has been studied, indicating that 3-fluoro-4-methoxycarbonylphenylboronic acid could potentially have similar applications in fluorescence studies, especially concerning electron transfer and reaction kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Further research suggests the potential antifungal properties of related fluoro-formylphenylboronic acids. These compounds, including 4-fluoro-2-formylphenylboronic acid, show activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This indicates that 3-fluoro-4-methoxycarbonylphenylboronic acid might have similar biological applications (Borys et al., 2019).
Synthesis of Fluorinated Heterocyclic Compounds
The compound is also used in the synthesis of fluorinated heterocyclic compounds. For example, the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones utilizes similar fluorinated acrylic building blocks (Shi, Wang, & Schlosser, 1996).
Food Matrix Modification
In the food industry, this compound has been explored for its ability to interact with fructose, suggesting potential applications in modifying sugar composition in food matrices (Pietsch & Richter, 2016).
Catalytic Applications
It is also used in catalytic applications, particularly in nickel-catalyzed cross-coupling reactions. Electron-poor, fluoro-containing arylboronic acids, including compounds similar to 3-fluoro-4-methoxycarbonylphenylboronic acid, have shown efficacy in these reactions (Chen et al., 2016).
Glucose Sensing
Additionally, derivatives of this compound have been used in the development of new monomers for enzyme-free glucose sensing, indicating its potential in biomedical sensing technologies (Bao et al., 2021).
Safety And Hazards
Future Directions
3-Fluoro-4-methoxycarbonylphenylboronic acid has potential applications in the synthesis of various organic compounds. For instance, it has been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .
properties
IUPAC Name |
(3-fluoro-4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYGXFXSMDUXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382318 | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxycarbonylphenylboronic acid | |
CAS RN |
505083-04-5 | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505083-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.